2-(4-methoxyphenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-methoxyphenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” is a complex organic molecule. It contains a methoxyphenyl group, a phenylsulfonyl group, and a tetrahydroquinolinyl group. These groups are common in many organic compounds and are often involved in various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Some properties that could be predicted include its melting point, boiling point, and solubility .
Scientific Research Applications
Structural Aspects and Properties
Karmakar et al. (2007) explored structural aspects of amide-containing isoquinoline derivatives, revealing insights into their gelation properties and crystalline formations when interacting with different acids. Their findings shed light on the structural versatility of isoquinoline derivatives, potentially including 2-(4-methoxyphenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, in forming inclusion compounds and salts, which have implications in materials science and pharmaceutical formulation development (Karmakar, Sarma, & Baruah, 2007).
Enzyme Inhibitory Activities
Research by Virk et al. (2018) on related 1,2,4-triazole analogues highlighted their synthesis and enzyme inhibitory activities, specifically against enzymes like carbonic anhydrase and acetylcholinesterase. Although the compound wasn't directly studied, this research provides a framework for understanding how similar structures can serve as potent enzyme inhibitors, offering a foundation for developing therapeutic agents targeting a range of diseases (Virk et al., 2018).
Antitumor Activity
The synthesis and antitumor activity of methoxy-indolo[2,1‐a]isoquinolines by Ambros et al. (1988) demonstrate the potential of isoquinoline derivatives in oncology. Their research, focusing on the cytostatic activity of synthesized compounds against leukemia and mammary tumor cells, indicates the compound's structural relatives may possess significant antitumor properties, suggesting a path for the development of new cancer treatments (Ambros, Angerer, & Wiegrebe, 1988).
Histone Deacetylase Inhibition
Liu et al. (2015) developed 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors, showing significant cytotoxicity against PC-3 cells, a model for prostate cancer. This research underscores the therapeutic potential of compounds structurally related to this compound in cancer therapy through the inhibition of HDAC, a key target in oncology (Liu et al., 2015).
Fluorescence Derivatization
Yoshida et al. (1992) discovered the use of 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. Although not directly related to the target compound, this study illustrates the potential application of methoxyphenyl and sulfonylquinoline derivatives in analytical chemistry, enhancing detection sensitivity in chromatographic analyses (Yoshida, Moriyama, & Taniguchi, 1992).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-30-21-12-9-18(10-13-21)16-24(27)25-20-11-14-23-19(17-20)6-5-15-26(23)31(28,29)22-7-3-2-4-8-22/h2-4,7-14,17H,5-6,15-16H2,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLVBAMQOUEZKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.